3-(4-ethoxy-3-methoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole
Description
The compound 3-(4-ethoxy-3-methoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole (Compound ID: L458-0028) is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 4-ethoxy-3-methoxyphenyl group and a [(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl moiety. Key physicochemical properties include:
- Molecular Formula: C₂₁H₂₀N₄O₃S
- Molecular Weight: 408.48 g/mol
- logP: 4.4 (indicating moderate lipophilicity)
- Polar Surface Area (PSA): 58.7 Ų (suggestive of solubility in polar solvents)
- Hydrogen Bond Acceptors: 7 .
The 4-ethoxy-3-methoxyphenyl group enhances steric bulk and electronic effects, while the imidazole-thioether side chain may contribute to π-π stacking and hydrogen bonding interactions in biological systems.
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-27-17-10-9-15(13-18(17)26-2)20-23-19(28-24-20)14-29-21-22-11-12-25(21)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXMWTZAAKVKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an acyl chloride or carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide and a suitable base.
Thiomethylation: The thiomethyl group can be introduced by reacting the oxadiazole intermediate with a thiol reagent such as thiourea or a thiol-containing compound under basic conditions.
Ethoxy and methoxy group introduction: These groups can be introduced through alkylation reactions using ethyl and methyl halides, respectively, in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxy-3-methoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-ethoxy-3-methoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound may exhibit biological activity and can be studied for its potential as a therapeutic agent.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a biological response. The exact pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Compound L458-0016: 3-(4-Ethoxyphenyl)-5-{[(1-Phenyl-1H-Imidazol-2-yl)Sulfanyl]Methyl}-1,2,4-Oxadiazole
Compound L458-0203: 3-(4-Ethoxy-3-Methoxyphenyl)-5-{[(1-(4-Methylphenyl)-1H-Imidazol-2-yl)Sulfanyl]Methyl}-1,2,4-Oxadiazole
- Key Differences :
Impact : The methyl group may enhance metabolic stability but reduce solubility, affecting bioavailability.
Compound 3m/3w: Tricyclic 1,2,4-Oxadiazoles with Imidazole Substituents
Comparison :
- The target compound shares the 1,2,4-oxadiazole core but differs in substituent complexity.
- The 3-methoxy-4-ethoxy group in L458-0028 may confer unique electronic effects compared to simpler aryl groups in 3m/3w.
Physicochemical and Pharmacokinetic Trends
Table 1: Comparative Analysis of Key Parameters
Key Observations :
Lipophilicity : L458-0203 > L458-0016 > L458-0028, driven by methyl and methoxy substitutions.
Solubility : Higher PSA in L458-0028 suggests better aqueous solubility than L458-0013.
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